molecular formula C14H20O2 B14275756 Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- CAS No. 148675-55-2

Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-

Cat. No.: B14275756
CAS No.: 148675-55-2
M. Wt: 220.31 g/mol
InChI Key: GQMZJZXQBFWQDR-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring a methoxy group and a substituted butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by purification processes such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (e.g., Br₂/FeBr₃) or nitro groups (e.g., HNO₃/H₂SO₄).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Pd-C

    Substitution: Br₂/FeBr₃, HNO₃/H₂SO₄

Major Products Formed

The major products formed depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and butoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methoxy-4-methyl-
  • Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
  • Benzene, 1-methoxy-3-methyl-

Uniqueness

Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications where specific reactivity or interaction profiles are desired.

Properties

CAS No.

148675-55-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-methoxy-4-[(3-methyl-2-methylidenebutoxy)methyl]benzene

InChI

InChI=1S/C14H20O2/c1-11(2)12(3)9-16-10-13-5-7-14(15-4)8-6-13/h5-8,11H,3,9-10H2,1-2,4H3

InChI Key

GQMZJZXQBFWQDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)COCC1=CC=C(C=C1)OC

Origin of Product

United States

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